

PIK-293 Selectivity Profile: A Comparative Analysis Against PI3K Isoforms

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Compound of Interest

Compound Name: PIK-293

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This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor **PIK-293** and its selectivity profile against Class I PI3K isoforms. The performance of **PIK-293** is objectively compared with other notable PI3K inhibitors, supported by experimental data to inform research and drug development decisions.

Introduction to PI3K Isoform Selectivity

The four Class I PI3K isoforms (α , β , γ , and δ) play distinct and sometimes non-redundant roles in cellular signaling pathways, governing processes such as cell growth, proliferation, survival, and differentiation.^{[1][2]} Dysregulation of these pathways is a hallmark of various diseases, including cancer and inflammatory disorders.^{[1][3]} Consequently, the development of isoform-selective PI3K inhibitors is a key strategy to achieve targeted therapeutic effects while minimizing off-target toxicities.^{[3][4]} This guide focuses on the selectivity of **PIK-293**, a pyrazolopyrimidine analog, in the context of other well-characterized PI3K inhibitors.

Comparative Selectivity of PI3K Inhibitors

The inhibitory activity of **PIK-293** and other selected PI3K inhibitors against the four Class I PI3K isoforms is summarized in the table below. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a higher potency.

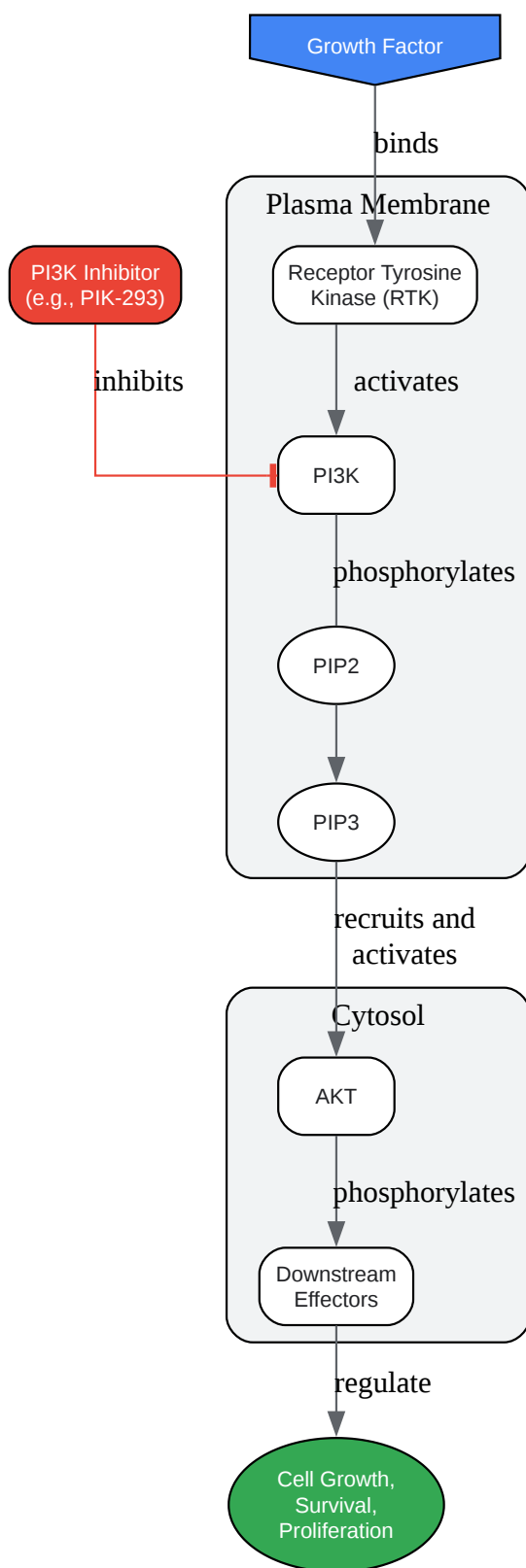
Inhibitor	PI3K α (IC50, nM)	PI3K β (IC50, nM)	PI3K γ (IC50, nM)	PI3K δ (IC50, nM)	Selectivity Profile
PIK-293	120,000	24,000	12,000	240[5]	δ -selective
Idelalisib	820 - 8,600[1]	565 - 4,000[1]	89 - 2,100[1]	2.5 - 19[1][6]	δ -selective
Alpelisib	4.6 - 5[7][8][9]	1,156 - 1,200[7][8][9]	250[7][8][9]	290[7][8][9]	α -selective
Buparlisib	52[4][10]	166[4][10]	262[4][10]	116[4][10]	Pan-PI3K
Copanlisib	0.5[2][3][5]	3.7[2][3][5]	6.4[2][3][5]	0.7[2][3][5]	Pan-PI3K (α / δ predominant)

Note: IC50 values can vary between different studies and assay conditions.

As the data indicates, **PIK-293** demonstrates a clear selectivity for the PI3K δ isoform, with significantly higher IC50 values for the α , β , and γ isoforms.[5] In comparison, Idelalisib is also a potent and selective PI3K δ inhibitor.[1][6] Alpelisib, in contrast, shows strong selectivity for PI3K α . [7][8][9] Buparlisib and Copanlisib are considered pan-PI3K inhibitors as they target all four isoforms at nanomolar concentrations, with Copanlisib showing a preference for the α and δ isoforms.[2][3][4][5][10]

PI3K Signaling Pathway

The following diagram illustrates a simplified overview of the Class I PI3K signaling pathway. Upon activation by cell surface receptors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT, which in turn regulates a multitude of cellular processes.



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